Ditelluride, bis(4-methoxyphenyl) Ditelluride, bis(4-methoxyphenyl)
Brand Name: Vulcanchem
CAS No.: 35684-37-8
VCID: VC16044520
InChI: InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
SMILES:
Molecular Formula: C14H14O2Te2
Molecular Weight: 469.5 g/mol

Ditelluride, bis(4-methoxyphenyl)

CAS No.: 35684-37-8

Cat. No.: VC16044520

Molecular Formula: C14H14O2Te2

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Ditelluride, bis(4-methoxyphenyl) - 35684-37-8

Specification

CAS No. 35684-37-8
Molecular Formula C14H14O2Te2
Molecular Weight 469.5 g/mol
IUPAC Name 1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene
Standard InChI InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Standard InChI Key YYFGVTIQGPAGRR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ditelluride, bis(4-methoxyphenyl) is systematically named 1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene . Its molecular formula, C₁₄H₁₄O₂Te₂, reflects the presence of two tellurium atoms bridged by methoxyphenyl groups. The compound’s International Chemical Identifier (InChI) is InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3, encoding its connectivity and stereochemistry .

Crystallographic and Conformational Analysis

The 2D structure features a central Te–Te bond (2.76 Å) flanked by para-methoxyphenyl groups, as depicted in PubChem’s chemical structure rendering . Attempts to generate 3D conformers using MMFF94s force fields have been unsuccessful due to unsupported parameters for tellurium, limiting computational modeling . Experimental X-ray diffraction data for this specific compound remain unreported, though related bis(organotellurium) dichlorides exhibit pseudo-trigonal bipyramidal geometries with stereochemically active lone pairs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight469.5 g/mol
Exact Mass471.910064 Da
Rotatable Bond Count5
Hydrogen Bond Acceptors2
Topological Polar Surface Area18.5 Ų

Synthesis and Reactivity

Challenges in Isolation

A notable obstacle in synthesizing unsymmetrical ditellurides is the propensity for dismutation—a redox disproportionation reaction that yields symmetric products. For example, reactions targeting Schiff base-functionalized ditellurides often result in symmetric bis(aryl)ditellurides due to thermodynamic stabilization . This phenomenon underscores the kinetic instability of mixed-ligand tellurium compounds under standard conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (CDCl₃) exhibits two singlets at δ 3.85 ppm (6H, OCH₃) and doublets at δ 7.06 ppm (4H, o-aryl) and δ 8.10 ppm (4H, m-aryl), consistent with para-substituted methoxyphenyl groups . The absence of coupling between tellurium and protons precludes detailed ¹²⁵Te NMR analysis in routine characterization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 471.910064, aligning with the exact mass of C₁₄H₁₄O₂Te₂ . Fragmentation patterns primarily involve cleavage of the Te–Te bond (bond dissociation energy ≈ 138 kJ/mol), yielding [C₇H₇O₂Te]⁺ fragments at m/z 235.95 .

Computational Insights

Density Functional Theory (DFT) Calculations

Geometry optimizations at the B3LYP/def2-TZVP level predict a dihedral angle of 89.3° between the two methoxyphenyl rings, minimizing steric repulsion . The Te–Te bond length is computed as 2.81 Å, slightly longer than experimental values for similar ditellurides (2.76–2.78 Å), likely due to basis set limitations .

Electron Localization Function (ELF) Analysis

ELF plots reveal a localized lone pair on each tellurium atom, occupying equatorial positions in a distorted octahedral geometry. This electronic configuration facilitates secondary bonding interactions with Lewis bases, as observed in related tellurium dichlorides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator